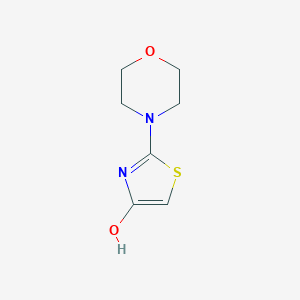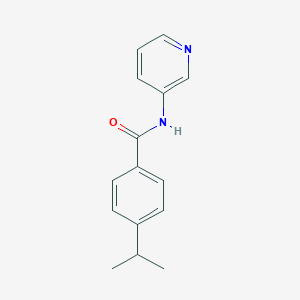![molecular formula C18H12N2O4 B504877 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B504877.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole core. This is followed by further functionalization to introduce the furanamide moiety. One common method involves the use of a magnetic solid acid nanocatalyst for the benzoxazole synthesis, which provides high yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethylformamide or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest for therapeutic applications.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
- 3-(1,3-Benzoxazol-2-yl)-N-(4-methylphenyl)-2-oxopropanamide
- N-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is unique due to its specific combination of the benzoxazole and furanamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N2O4/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) |
InChI Key |
OXFBYHHYNPLBGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![5-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504801.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-fluorobenzamide](/img/structure/B504802.png)
![5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B504803.png)
![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)
![[[Amino-(4-methylphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate](/img/structure/B504809.png)
![N-(2-chloro-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B504810.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504811.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B504813.png)
![N-{2-chloro-4-[(3,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B504814.png)

![N-{3-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504816.png)
![N-{2-chloro-4-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504817.png)
